Gluconasturtiin
Description
Contextualization within the Glucosinolate Class of Plant Secondary Metabolites
Gluconasturtiin (B1219410), also known as phenethyl glucosinolate, is a member of the glucosinolate family, a large group of sulfur- and nitrogen-containing secondary metabolites. plantaanalytica.com These compounds are characteristic of plants in the order Brassicales, which includes the economically important Brassicaceae family (e.g., cabbage, broccoli, and mustard). wikipedia.orgwur.nl Glucosinolates are synthesized from amino acids; this compound is classified as an aromatic glucosinolate as it is derived from the amino acid phenylalanine. nih.gov In total, over 130 different glucosinolates have been identified. nih.govfrontiersin.org
These compounds are stored within the plant cell's vacuole and are generally not biologically active on their own. nih.gov Their primary role is believed to be in plant defense. wikipedia.orgresearchgate.net When the plant tissue is damaged, for instance by chewing insects or pathogens, the glucosinolates are released and come into contact with the enzyme myrosinase (a thioglucosidase). nih.govwikipedia.org This interaction triggers a hydrolysis reaction, breaking down the glucosinolate into various active compounds, including isothiocyanates, nitriles, and thiocyanates. wikipedia.orgresearchgate.net The pungent and often toxic nature of these breakdown products serves as a defense mechanism against pests and diseases. wikipedia.org
Historical Perspectives on this compound Discovery and Early Research Significance
The discovery of this compound dates back to 1899, when it was first isolated from watercress (Nasturtium officinale) and the cress Barbarea verna. wikipedia.org Its name is derived from its occurrence in Nasturtium. wikipedia.org Early research focused on identifying and characterizing these pungent compounds found in cruciferous plants. It is now known to be one of the most widely distributed glucosinolates, found particularly in the roots of many cruciferous vegetables. wikipedia.org Research has confirmed its presence in various other plants, including horseradish (Armoracia rusticana), where it constitutes a smaller portion of the total glucosinolates compared to sinigrin (B192396). wikipedia.org The initial significance of this compound was tied to understanding the chemical basis for the characteristic pungent flavor of these plants and their natural pest-inhibiting properties. wikipedia.org
Role of this compound as a Precursor to Bioactive Isothiocyanates
The primary significance of this compound in modern research lies in its role as a precursor to phenethyl isothiocyanate (PEITC). wikipedia.orgwikipedia.orgbiocrick.com When plant cells are damaged, myrosinase hydrolyzes this compound, removing the glucose group to form an unstable intermediate. nih.govwikipedia.org This intermediate then spontaneously rearranges to form PEITC. wikipedia.org This conversion process is often referred to as the "mustard oil bomb". wikipedia.org
PEITC is a highly bioactive compound that has been the subject of extensive study for its potential health benefits. nih.govbiocrick.commdpi.com Research has shown that PEITC possesses chemopreventive properties, which are attributed to several mechanisms. nih.gov These include the ability to modulate the activity of metabolic enzymes involved in the detoxification of carcinogens and to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, studies have demonstrated that PEITC can inhibit cell proliferation in human hepatocarcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells. nih.govbiocrick.com The relationship between the consumption of cruciferous vegetables rich in glucosinolates like this compound and potential chemoprotection has been a key driver of research into this compound and its derivatives. biocrick.com
Data Tables
Table 1: Occurrence of this compound in Selected Plants
| Plant Common Name | Scientific Name | Plant Part | Reference(s) |
| Watercress | Nasturtium officinale | General | wikipedia.orgbiocrick.comoregonstate.edu |
| Garden Cress | Lepidium sativum | Seeds | dpi.qld.gov.au |
| Horseradish | Armoracia rusticana | Roots | wikipedia.org |
| Chinese Cabbage | Brassica campestris ssp. pekinensis | General | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO9S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |
InChI Key |
CKIJIGYDFNXSET-OOMJLXHVSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose 2-phenylethyl glucosinolate gluconasturtiin phenethylglucosinolate |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Gluconasturtiin
Precursor Pathways and Amino Acid Derivation for Gluconasturtiin (B1219410) Synthesis (Phenylalanine-derived)
The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine. wikipedia.org This initial step underscores the connection between primary and secondary metabolism in plants, where fundamental building blocks are diverted to produce a wide array of specialized compounds. The pathway for this compound is distinct from that of aliphatic glucosinolates, which are derived from amino acids like methionine, and indolic glucosinolates, which originate from tryptophan. researchgate.net
The initial stages of the pathway involve the conversion of phenylalanine to phenylacetaldoxime. This reaction is a critical commitment step, channeling phenylalanine into the glucosinolate biosynthetic route. The oxidation of phenylalanine to the corresponding aldoxime is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. nih.gov
Following the formation of the aldoxime, the pathway proceeds through several intermediates to form the core glucosinolate structure. A key feature of some glucosinolate pathways is the elongation of the amino acid side chain. In the case of this compound, which is derived from phenylalanine, a chain elongation process leads to the formation of homophenylalanine (homoPhe). nih.gov
Elucidation of Enzymatic Steps in this compound Biosynthesis
The biosynthesis of this compound involves a series of well-defined enzymatic reactions that construct the characteristic glucosinolate core structure and modify the side chain derived from phenylalanine. nih.gov
The formation of the this compound core structure is a conserved process in glucosinolate biosynthesis. Key enzyme families involved include:
Cytochrome P450s (CYPs): Specifically, CYP79s and CYP83s are crucial in the initial steps. CYP79 enzymes catalyze the conversion of the parent amino acid (phenylalanine for this compound) to an aldoxime. nih.gov Subsequently, CYP83 enzymes further oxidize the aldoxime.
S-Glucosyltransferases (UGTs): Following the action of CYPs, a glucose molecule is added to the thiohydroximate intermediate. This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (UGTs), leading to the formation of a desulfoglucosinolate. nih.gov
Sulfotransferases (SOTs): The final step in the core structure formation is the sulfation of the desulfoglucosinolate. This is carried out by sulfotransferases (SOTs), which transfer a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfoglucosinolate, yielding the final this compound molecule. ruhr-uni-bochum.de
The side chain of this compound is derived from phenylalanine that has undergone a chain elongation process to form homophenylalanine (homoPhe). This elongation cycle involves a three-step process analogous to the chain elongation of methionine-derived glucosinolates. researchgate.net The key enzyme in this process is Methylthioalkylmalate Synthase 1 (MAM1) . While primarily known for its role in the biosynthesis of aliphatic glucosinolates, studies have shown that MAM1 is also responsible for the production of homophenylalanine. nih.govnih.gov The cycle involves condensation with acetyl-CoA, isomerization, and oxidative decarboxylation to add a methylene (B1212753) group to the side chain. core.ac.ukmdpi.com
As mentioned in section 2.2.1, glucosylation and sulfation are the final two steps in the biosynthesis of the this compound core structure.
Glucosylation: This step involves the transfer of a glucose moiety from UDP-glucose to the thiohydroximic acid intermediate. This reaction is catalyzed by S-glucosyltransferases (S-GTs), resulting in the formation of desulfothis compound. nih.gov
Sulfation: The terminal step is the sulfation of desulfothis compound. This is catalyzed by desulfoglucosinolate sulfotransferases, which utilize PAPS as the sulfate donor to produce this compound. nih.gov
Genetic Loci and Gene Clusters Governing this compound Biosynthesis
The biosynthesis of glucosinolates, including this compound, is under complex genetic control. The genes encoding the biosynthetic enzymes are often organized in clusters within the plant genome. Studies in the model plant Arabidopsis thaliana and other Brassica species have identified several key genetic loci.
Quantitative Trait Locus (QTL) mapping has been a powerful tool in identifying regions of the genome that influence glucosinolate profiles. nih.gov These studies have revealed that the genes for the core pathway and side-chain modifications are often located in close proximity, suggesting coordinated regulation. While much of the research has focused on aliphatic and indolic glucosinolates, the genetic framework for aromatic glucosinolates like this compound is also being elucidated.
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by a network of transcription factors. researchgate.netnih.govdntb.gov.ua The R2R3-MYB transcription factors are key players in this regulatory network. nih.govnih.gov
Specifically, for aromatic glucosinolates, a distinct set of MYB transcription factors is involved compared to those that regulate aliphatic and indolic glucosinolates. researchgate.net While MYB28, MYB29, and MYB76 are known to regulate aliphatic glucosinolate biosynthesis, and MYB34, MYB51, and MYB122 control the indolic pathway, the specific MYB factors that are the primary regulators for aromatic glucosinolates are still under investigation, though MYB51 and MYB122 have been implicated in having a broader role that may include aromatic glucosinolates. researchgate.netnih.gov
The expression of these regulatory MYB factors and the downstream biosynthetic genes can be influenced by various developmental and environmental cues, allowing the plant to modulate its chemical defenses in response to changing conditions. Post-transcriptional regulation may also play a role, but this area is less understood compared to transcriptional control.
Environmental and Developmental Influences on this compound Accumulation Pathways
The accumulation of this compound in plants is not static; it is a dynamic process influenced by a variety of external environmental cues and internal developmental stages. nih.govmaxapress.com Plants modulate the biosynthesis of secondary metabolites like this compound to adapt to changing conditions and defend against threats. maxapress.com Generally, when a plant experiences stress, its growth may be limited more than its rate of photosynthesis, leading to an allocation of carbon fixation resources toward the production of secondary metabolites, including glucosinolates. nih.gov The concentration of this compound can vary significantly between different plant tissues and at different developmental points, with the highest levels often found in young leaves and reproductive tissues like seeds. nih.gov Environmental factors such as climate, cultivation conditions, and the specific plant genotype are pivotal in determining the final concentration of this compound. nih.govresearchgate.net
Biotic Stress Responses (e.g., Herbivory, Pathogen Attack)
Plants utilize this compound as a key component of their defense system against a range of biological threats, including insects and pathogens. wikipedia.orgnih.gov When plant tissue is damaged by chewing herbivores, the enzyme myrosinase comes into contact with this compound, hydrolyzing it to produce phenethyl isothiocyanate. wikipedia.org This compound is toxic to many insect predators, acting as a "mustard oil bomb" to deter feeding. wikipedia.org
The response to herbivory is often an induced one, meaning that the concentration of this compound increases following an attack. For instance, root herbivory on Brassica rapa leads to a notable accumulation of this compound in the taproot. nih.gov This induced response aligns with the optimal defense theory, which posits that plants will invest most heavily in defending tissues that are most valuable and vulnerable to attack. nih.gov
Similarly, pathogen attacks can trigger changes in this compound levels. Research has shown that infection of Brassica napus (rapeseed) with the fungal pathogen Verticillium longisporum results in higher concentrations of this compound. uni-hannover.de Conversely, infection with a different pathogen, Plasmodiophora brassicae, which causes clubroot, has been observed to lead to lower levels of this compound in B. napus. uni-hannover.de This suggests that the plant's response is specific to the type of pathogen it encounters.
Table 1: Effects of Biotic Stress on this compound Concentration
| Plant Species | Stressor | Tissue | Observed Effect on this compound | Reference |
| Brassica rapa | Root Herbivory (Cabbage root fly) | Taproot | Increase | nih.gov |
| Brassica napus | Pathogen (Verticillium longisporum) | Not specified | Increase | uni-hannover.de |
| Brassica napus | Pathogen (Plasmodiophora brassicae) | Not specified | Decrease | uni-hannover.de |
Abiotic Stress Responses (e.g., Salt, Nutrients)
Abiotic stressors, which encompass non-living environmental factors, significantly influence the metabolic pathways responsible for this compound accumulation. maxapress.commdpi.com Factors such as salinity, nutrient availability, temperature, and light can all modulate the production of this compound. nih.govuni-hannover.de
Salt Stress: Salinity is a major abiotic stress that affects plant physiology. nih.gov Studies have shown that salt stress can lead to an increase in the total glucosinolate content in various Brassica species. mdpi.comresearchgate.net This accumulation is thought to be part of the plant's strategy to maintain turgor under low water potential, where primary metabolism and growth are restricted, but the production of secondary metabolites like glucosinolates is enhanced. nih.gov In broccoli cultivars, for example, salinity stress generally increased the content of aliphatic glucosinolates. frontiersin.org
Nutrient Availability: The availability of key nutrients, particularly sulfur and nitrogen, is critical for the biosynthesis of this compound, as these elements are core components of its chemical structure. nih.gov Sulfur limitation leads to a significant reduction in the accumulation of glucosinolates. nih.gov Nitrogen limitation also has a strong negative effect on seedling growth and, consequently, on total glucosinolate accumulation. nih.gov The coordination of biosynthesis and turnover of glucosinolates is tightly regulated according to the availability of these macronutrients. nih.gov
Other abiotic factors like temperature and light also play a crucial role. In watercress (Nasturtium officinale), growing the plants at lower temperatures of 10°C or 15°C resulted in at least a 50% higher concentration of this compound compared to plants grown at 20°C or 25°C. acs.orgbioprofilelabs.com Furthermore, exposure to long days (16 hours of light) increased this compound concentration by 30-40% compared to short days (8 hours). acs.orgbioprofilelabs.com
Table 2: Effects of Abiotic Stress on this compound Concentration
| Plant Species | Stressor | Condition | Observed Effect on this compound | Reference |
| Nasturtium officinale | Temperature | 10-15°C vs. 20-25°C | ≥50% Increase | acs.orgbioprofilelabs.com |
| Nasturtium officinale | Photoperiod | Long Day (16h) vs. Short Day (8h) | 30-40% Increase | acs.orgbioprofilelabs.com |
| Brassica species | Salt Stress | Increased NaCl concentration | General Increase in total glucosinolates | nih.govmdpi.com |
| Arabidopsis thaliana | Nutrient Availability | Sulfur Limitation | Overall reduction in glucosinolates | nih.gov |
| Arabidopsis thaliana | Nutrient Availability | Nitrogen Limitation | Reduced accumulation due to growth inhibition | nih.gov |
Occurrence, Distribution, and Chemotaxonomic Significance of Gluconasturtiin
Taxonomic Distribution of Gluconasturtiin (B1219410) Across Plant Genera and Species
The occurrence of this compound is a key characteristic for certain plant groups, primarily within the order Brassicales. wikipedia.orgirb.hr
This compound is one of the most widely distributed glucosinolates within the Brassicaceae family, also known as the mustard or cruciferous vegetable family. wikipedia.orgontosight.ai Its discovery dates back to 1899 when it was first isolated from watercress (Nasturtium officinale), from which its name is derived, and the cress Barbarea verna. wikipedia.orgmdpi.com
The compound is notably present in horseradish (Armoracia rusticana), where it co-occurs with sinigrin (B192396), contributing to the root's pungent taste. wikipedia.orgbotanical-dermatology-database.info One analysis of horseradish roots found that this compound constituted 11% of the total glucosinolates, while sinigrin made up 83%. wikipedia.org
Various species within the economically important Brassica genus also contain this compound. nih.gov This includes widely consumed vegetables such as cabbage (Brassica oleracea), where it is found alongside other glucosinolates. wikipedia.orgresearchgate.net For example, a study on different Brassica oleracea cultivars, including curly kale and savoy cabbage, identified this compound, particularly in the roots. researchgate.net It is also found in Brassica rapa (turnip) and oilseed rape (Brassica napus). wikipedia.orgbotanical-dermatology-database.info
| Plant Species | Common Name | Reference |
|---|---|---|
| Nasturtium officinale | Watercress | wikipedia.orgmdpi.comfrontiersin.org |
| Armoracia rusticana | Horseradish | wikipedia.orgmdpi.comreading.ac.uk |
| Brassica oleracea | Cabbage, Kale, etc. | nih.govresearchgate.net |
| Brassica rapa | Turnip | botanical-dermatology-database.infonih.gov |
| Barbarea verna | Upland Cress | wikipedia.orgmdpi.com |
| Brassica napus | Oilseed Rape, Rutabaga | wikipedia.orgashs.org |
While most prominent in the Brassicaceae, the distribution of this compound extends to other families within the Brassicales order. Research has confirmed its presence in the family Resedaceae. wikipedia.org Glucosinolates as a class of compounds are considered characteristic of the Brassicales order, which also includes families like Capparaceae and Caricaceae. wikipedia.orgnih.gov The shared biosynthetic pathways for these compounds across these families underscore their common evolutionary lineage.
Intra-plant Distribution and Organ-Specific Accumulation of this compound
The concentration of this compound is not uniform throughout the plant; it accumulates differentially in various organs, a pattern influenced by the plant's developmental stage and physiological needs. mdpi.comnih.gov Generally, glucosinolate concentrations are higher in roots and seeds compared to leaves. wikipedia.orgashs.orgnih.gov
In several Brassica oleracea cultivars, the total glucosinolate content, including the aromatic this compound, was found to be highest in the roots. researchgate.net Specifically, the roots of curly kale showed a high content of aromatic glucosinolates, with this compound being a significant component. researchgate.net The concentration of glucosinolates in seeds of Brassica napus can be over seven times higher than in the leaves. ashs.org
However, the distribution can vary significantly by species. A detailed study of watercress (Nasturtium officinale) revealed a different pattern, with the highest concentration of this compound found in the flowers, followed by the leaves, and the lowest concentration in the stems. frontiersin.org This suggests that the compound may play a role in protecting the plant's reproductive structures.
| Plant Organ | This compound Concentration (ng/g of dry extract) | Reference |
|---|---|---|
| Flowers | 82.11 ± 0.63 | frontiersin.org |
| Leaves | 32.25 ± 0.74 | frontiersin.org |
| Stems | 9.20 ± 0.11 | frontiersin.org |
Chemotaxonomic Implications of this compound Presence and Concentration within Plant Lineages
The profiles of secondary metabolites, including glucosinolates, serve as effective chemotaxonomic tools for classifying plants and understanding their evolutionary relationships. mdpi.comacs.orgnih.gov The presence and relative concentration of specific glucosinolates like this compound can act as a chemical marker to delineate species and genera. mdpi.comacs.org
The distribution of glucosinolates in Brassica crops is diverse and varies among species and even among different crops of the same species, making it a valuable criterion for classification within the Brassicaceae family. ashs.orgcabidigitallibrary.org For instance, while this compound is widespread, its predominance in watercress contrasts with the dominance of other glucosinolates like sinigrin in certain Brassica species or glucoraphanin (B191350) in broccoli. wikipedia.orgnih.gov This biochemical fingerprinting helps to distinguish between morphologically similar species and provides insights into their genetic and evolutionary divergence. acs.orgnih.gov The consistent presence of this compound in both Brassicaceae and Resedaceae reinforces the close taxonomic relationship between these families within the Brassicales order. wikipedia.org
Geographic and Ecophysiological Factors Influencing this compound Profiles
The concentration of this compound in a plant is not solely determined by genetics; it is also highly plastic and responsive to a range of geographic and ecophysiological factors. nih.govmdpi.comresearchgate.net These external influences can significantly alter the plant's metabolic profile.
Temperature : Temperature plays a crucial role in regulating this compound levels. Plants grown at lower temperatures (10–15 °C) have been shown to increase their this compound content by approximately 50% compared to those grown at warmer temperatures (20–25 °C). mdpi.com
Light : The duration of light exposure (photoperiod) affects this compound biosynthesis. Plants cultivated under long-day conditions can have a 30-40% higher concentration of this compound than plants grown under short-day conditions. cabidigitallibrary.org
Water Availability : Water stress, including both drought and water-logged conditions, can alter the glucosinolate profile of plants. mdpi.comresearchgate.net Drought conditions have been observed to significantly increase the total glucosinolate content in the roots and leaves of some Brassica species as part of the plant's stress response mechanism. mdpi.com
Biotic Stress : Herbivory can induce the production of this compound as a defense mechanism. For example, the feeding of cabbage looper larvae on Chinese cabbage has been shown to cause a significant increase in this compound concentration in the plant tissues. researchgate.net
These factors highlight that a plant's chemical profile, including its this compound content, is a dynamic trait shaped by the continuous interaction between its genetic makeup and its environment. nih.govresearchgate.net
Metabolism and Degradation Pathways of Gluconasturtiin
Myrosinase-Mediated Hydrolysis of Gluconasturtiin (B1219410)
The hydrolysis of this compound is a critical step in its metabolism, catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase). researchgate.net This process is initiated when plant tissues are damaged, such as through chewing or cutting, which brings this compound into contact with myrosinase, as they are otherwise separated within the plant cell. wikipedia.orgnih.gov The result of this hydrolysis is the release of glucose and an unstable aglycone intermediate. nih.govfrontiersin.org This intermediate then undergoes further rearrangement to form various products, including the highly reactive phenethyl isothiocyanate (PEITC). researchgate.netwikipedia.org
Myrosinase belongs to the glycoside hydrolase family of enzymes. researchgate.net The enzyme's structure is crucial for its catalytic activity. While specific structural details for the interaction with this compound are part of a broader understanding of myrosinase-glucosinolate interactions, it is known that myrosinases from different plant parts, such as roots and leaves, can exhibit different catalytic properties. nih.gov The enzyme recognizes the β-D-thioglucopyranose moiety of the glucosinolate. The hydrolysis involves the cleavage of the thioglucosidic bond, which releases the glucose molecule and the unstable aglycone. frontiersin.org The specificity of myrosinase can also be influenced by associated proteins that modulate the outcome of the hydrolysis. wur.nl
The enzymatic hydrolysis of this compound by myrosinase follows Michaelis-Menten kinetics, although high substrate concentrations can lead to inhibition of the enzyme. researchgate.netnih.gov The rate of hydrolysis is dependent on both the concentration of this compound and the activity of the myrosinase enzyme. wur.nl Studies have shown that myrosinases from different sources can have varying affinities and catalytic efficiencies for different glucosinolates. For instance, myrosinase from horseradish has shown a kinetic preference for this compound. researchgate.net The development of new HPLC-UV assays has allowed for more precise evaluation of the activities and kinetics of myrosinases in plant extracts. nih.govunisi.it
Table 1: Kinetic Parameters of Myrosinase Activity
| Parameter | Value/Observation | Source(s) |
| Kinetic Model | Michaelis-Menten | researchgate.net |
| Substrate Inhibition | Observed at high concentrations | nih.gov |
| Enzyme Source Variation | Different catalytic properties and preferences | nih.govresearchgate.net |
Several factors can influence the activity of myrosinase and the products formed from this compound hydrolysis. nih.gov
pH: The optimal pH for myrosinase activity can vary, but studies on watercress have shown that neutral to slightly alkaline conditions (pH 7-9) are favorable for the formation of PEITC. researchgate.netmdpi.com At a low pH, the formation of nitriles may be favored. frontiersin.orgmdpi.com
Temperature: Myrosinase activity is also temperature-dependent. In watercress, the optimal temperature for myrosinase activity has been observed to be between 25-45°C. researchgate.net Higher temperatures, such as those used in cooking, can inactivate the enzyme. nih.govmdpi.com
Iron Ions: The presence of ferrous ions (Fe²⁺) can promote the formation of nitriles from the unstable aglycone intermediate. dpi.qld.gov.auresearchgate.net
Specifier Proteins: The hydrolysis of this compound can be modulated by specifier proteins. annualreviews.org These proteins can interact with the aglycone intermediate and direct the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. researchgate.netannualreviews.org For example, the epithiospecifier protein (ESP) promotes the formation of epithionitriles and simple nitriles. researchgate.net
Formation of Isothiocyanate Derivatives from this compound (Phenethyl Isothiocyanate - PEITC)
The primary and most studied degradation product of this compound is phenethyl isothiocyanate (PEITC). wikipedia.orgontosight.aiwikipedia.orgresearchgate.net This compound is formed following the myrosinase-catalyzed hydrolysis of its precursor, this compound. nih.govwikipedia.org
Following the enzymatic cleavage of the glucose molecule from this compound by myrosinase, an unstable aglycone intermediate is formed. mdpi.comaacrjournals.org This intermediate, thiohydroximate-O-sulfate, spontaneously undergoes a chemical rearrangement known as the Lossen rearrangement. mdpi.com At a neutral pH, this rearrangement leads to the formation of the stable and biologically active phenethyl isothiocyanate (PEITC). mdpi.comresearchgate.netnih.gov This process involves the loss of a sulfate (B86663) group. mdpi.com
PEITC is a highly reactive electrophilic compound. nih.govplos.org Its reactivity is attributed to the isothiocyanate functional group (-N=C=S), which is susceptible to nucleophilic attack. nih.gov This reactivity allows it to interact with various biological molecules.
PEITC has low molecular weight and is hydrophobic. nih.govplos.org It is a yellow liquid that does not mix with water. scbt.com Due to its reactive nature, it can be unstable. plos.org It is incompatible with alcohols, amines, strong acids, strong bases, and oxidizing agents. caymanchem.com
Table 2: Properties of Phenethyl Isothiocyanate (PEITC)
| Property | Description | Source(s) |
| Chemical Nature | Highly reactive electrophile | nih.govplos.org |
| Molecular Weight | 163.24 g/mol | sigmaaldrich.com |
| Physical State | Yellow liquid | scbt.com |
| Solubility | Does not mix with water (hydrophobic) | plos.orgscbt.com |
| Reactivity | Susceptible to nucleophilic attack | nih.gov |
| Incompatibilities | Alcohols, amines, strong acids, strong bases, oxidizing agents | caymanchem.com |
Nitrile and Thiocyanate Formation from this compound
The degradation of this compound, like other glucosinolates, is a complex process that can yield a variety of products, including isothiocyanates, nitriles, and thiocyanates. irb.hrresearchgate.net Upon tissue damage in plants, the enzyme myrosinase hydrolyzes this compound, removing the glucose moiety to form an unstable aglycone intermediate. sci-hub.sewikipedia.org Under default conditions, this intermediate spontaneously rearranges to form phenethyl isothiocyanate (PEITC), the compound responsible for the pungent taste of vegetables like watercress and horseradish. researchgate.netwikipedia.orgashs.org
However, the reaction pathway can be diverted to produce nitriles, such as 3-phenylpropionitrile (B121915), and thiocyanates, like phenethyl thiocyanate. researchgate.netmdpi.com The formation of these alternative products occurs at the expense of PEITC. nih.govdpi.qld.gov.au The specific conditions of the hydrolysis, including the presence of certain proteins, pH, and metal ions, determine the ratio of the breakdown products formed. mdpi.complos.org For instance, the formation of thiocyanates from specific glucosinolates, such as benzyl (B1604629) and allyl glucosinolates, is known to be promoted by thiocyanate-forming proteins (TFP). sci-hub.senih.gov While PEITC is a major hydrolysis product, significant amounts of 3-phenylpropionitrile can also be produced, particularly under specific enzymatic and non-enzymatic conditions. researchgate.netdpi.qld.gov.au
Epithiospecifier Protein Involvement in Alternative Degradation Pathways
The enzymatic hydrolysis of glucosinolates does not always lead to the formation of isothiocyanates. Specifier proteins can interact with myrosinase to alter the outcome of the reaction. d-nb.infonih.gov The Epithiospecifier Protein (ESP) is a key player in this alternative degradation pathway, promoting the formation of nitriles and, in the case of alkenyl glucosinolates, epithionitriles, at the expense of isothiocyanates. nih.govnih.govresearchgate.net
The activity of ESP is critically dependent on the presence of ferrous ions (Fe²⁺) as a cofactor. nih.govresearchgate.net This interaction with Fe²⁺ is essential for the protein's catalytic function. nih.gov While ESP's primary characterized role is with alkenyl glucosinolates, evidence suggests it also influences the hydrolysis of other types of glucosinolates to form simple nitriles. researchgate.net In addition to ESP, a distinct group of nitrile-specifier proteins (NSPs) has been identified that also directs hydrolysis towards nitrile formation. plos.orgnih.gov These proteins, which share sequence homology with ESP, can convert aromatic glucosinolates, such as benzylglucosinolate, into their corresponding nitriles. nih.gov This diversion of the hydrolytic pathway by specifier proteins like ESP and NSP significantly reduces the yield of isothiocyanates. nih.gov
Non-Enzymatic Degradation Routes of this compound (e.g., Thermal, Iron-Dependent)
Beyond enzymatic pathways, this compound can undergo non-enzymatic degradation, primarily through thermal and iron-dependent routes. nih.gov this compound is recognized as a particularly heat-labile glucosinolate. dpi.qld.gov.au
Thermal Degradation: Heating has a significant impact on this compound stability and its degradation products. Studies have shown that heating watercress seeds to 120°C or higher leads to a manifold increase in the formation of 3-phenylpropionitrile. nih.govdpi.qld.gov.audpi.qld.gov.au At 130°C, a considerable degradation of this compound occurs, with an approximate 25% reduction in the glucosinolate content, which stoichiometrically corresponds to the large increase in nitrile formation. dpi.qld.gov.au This suggests that at elevated temperatures, the primary degradation route shifts from enzymatic hydrolysis to thermal decomposition, favoring nitrile production over isothiocyanates. dpi.qld.gov.auresearchgate.net
Iron-Dependent Degradation: A notable non-enzymatic pathway for this compound is an iron-dependent degradation that forms a simple nitrile. nih.govdpi.qld.gov.au Research on watercress seeds has demonstrated that, separate from enzymatic action, this compound degradation to 3-phenylpropionitrile is influenced by the presence of endogenous iron. nih.govdpi.qld.gov.auresearchgate.net This pathway provides a mechanism for nitrile formation even when myrosinase activity is denatured, for example, by heat. dpi.qld.gov.au
The table below summarizes the effects of different heat treatments on the degradation products of this compound in watercress seed powders.
| Treatment Condition | Key Observation | Primary Degradation Product | Reference |
|---|---|---|---|
| Unheated Control | Standard enzymatic hydrolysis. | Phenethyl isothiocyanate (PEITC) | dpi.qld.gov.au |
| Heated at 130°C (16h, no water) | Myrosinase inactivated, no PEITC formed. | 3-phenylpropionitrile | dpi.qld.gov.au |
| Heated to >120°C | Significant increase in nitrile levels. | 3-phenylpropionitrile | nih.govdpi.qld.gov.au |
Metabolic Fate of this compound and its Hydrolysis Products in in vitro Biological Systems
The metabolic fate of this compound and its breakdown products has been investigated using various in vitro models that simulate human digestion and intestinal absorption. researchgate.netucdavis.edunih.gov These studies are crucial for understanding the bioavailability of the parent compound and its bioactive derivatives. ucdavis.edunih.gov
In a simulated human digestion model using kale, which contains this compound among other glucosinolates, the parent glucosinolates were found to be largely degraded by the end of the intestinal phase. ucdavis.edunih.gov During gastric digestion, levels of this compound decreased, with a corresponding increase in its hydrolysis products. ucdavis.edu This trend continued through intestinal digestion. ucdavis.edunih.gov
When the intestinal digesta containing these hydrolysis products were applied to Caco-2 cell monolayers, a model for the human intestinal barrier, no intact glucosinolates were detected passing through the cells after a 6-hour incubation period. ucdavis.edunih.gov However, the hydrolysis products, including nitriles and isothiocyanates, were absorbed. ucdavis.edu The total cellular uptake for various hydrolysis products ranged from approximately 29% to 47%. ucdavis.edunih.gov This indicates that while intact this compound is not readily absorbed, its degradation products, formed during digestion, are bioavailable. researchgate.netucdavis.edu The biotransformation can also be carried out by gut bacteria, which are capable of a myrosinase-like activity, converting glucosinolates into isothiocyanates or nitriles. nih.govmassey.ac.nz
The table below details the findings from an in vitro digestion and Caco-2 cell uptake study on kale, which contains this compound.
| In Vitro Stage | Observation for this compound & Products | Reference |
|---|---|---|
| Fresh Kale | This compound identified among other glucosinolates. | ucdavis.edunih.gov |
| Gastric Digestion (120 min) | Levels of parent glucosinolates, including likely this compound, decreased. | ucdavis.edunih.gov |
| Intestinal Digestion (120 min) | Parent glucosinolates were not detected; levels of hydrolysis products (nitriles, isothiocyanates) increased. | ucdavis.edunih.gov |
| Caco-2 Cell Incubation (6h) | No intact glucosinolates detected in cells; hydrolysis products showed cellular uptake (29-47%). | ucdavis.edunih.gov |
Advanced Analytical Methodologies for Gluconasturtiin Research
Extraction and Sample Preparation Techniques for Gluconasturtiin (B1219410) Analysis
The initial step in analyzing this compound from plant sources involves its extraction from the complex matrix. The chosen method must be efficient and prevent the enzymatic degradation of the target compound.
Solid-liquid extraction is the most common approach for isolating glucosinolates, including this compound, from plant tissues. A critical aspect of this process is the immediate inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue damage. nih.gov This is typically achieved by performing the extraction at elevated temperatures. nih.govresearchgate.net Common solvents include mixtures of methanol (B129727) or ethanol (B145695) and water. mdpi.commdpi.com For instance, studies have employed 70% methanol at high temperatures to effectively extract intact glucosinolates while deactivating myrosinase. nih.govmdpi.com Other protocols have optimized extraction using 70% methanol in water at 50°C or aqueous ethanol solutions. researchgate.netmdpi.com The selection of solvent and temperature can significantly impact the extraction yield. researchgate.netmdpi.com
While intact glucosinolates can be analyzed directly, their hydrolysis products, particularly isothiocyanates, are often the focus of study due to their biological activity. nih.gov Because some isothiocyanates are volatile and may lack strong chromophores for UV detection, derivatization is a common strategy to enhance their stability and detectability for chromatographic analysis. mdpi.comacs.org A widely used approach is the cyclocondensation reaction with 1,2-benzenedithiol, which creates a derivative suitable for both HPLC and GC-MS analysis. mdpi.com Another method involves derivatization with N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which improves their analysis by LC-MS. acs.orgresearchgate.net
Table 1: Comparison of Solid-Liquid Extraction Methods for Glucosinolates
| Parameter | Method 1 | Method 2 | Method 3 |
| Plant Material | Freeze-dried powder | Frozen-fresh powder | Freeze-dried broccoli sprouts |
| Solvent | 70% Methanol (v/v) | 80% Methanol (v/v) | 50% Ethanol (v/v) |
| Temperature | Room Temperature | 75°C for 20 min | 40°C or 65°C |
| Additional Steps | Sonication for 20 min | Sonication for 20 min | Varied weight/volume ratio |
| Reference | mdpi.com | mdpi.com | mdpi.com |
Following initial extraction, crude plant extracts contain numerous interfering compounds. Solid Phase Extraction (SPE) is a crucial purification and concentration step that selectively isolates glucosinolates. nih.govmdpi.com Since glucosinolates exist as anions, anion exchange SPE cartridges are highly effective. mdpi.comnih.gov
Weak anion exchange (WAX) sorbents, such as those based on diethylaminoethyl (DEAE) or dimethylaminopropyl (DEA) functional groups, are commonly used. nih.govmdpi.comnih.gov The typical SPE procedure involves conditioning the column, loading the aqueous or methanolic plant extract, washing away neutral and cationic impurities, and finally eluting the purified glucosinolates. nih.gov For example, a method using an Oasis WAX column involved conditioning with methanol and formic acid, washing with formic acid and methanol, and eluting with ammoniated methanol. nih.gov This process effectively removes compounds that could interfere with subsequent chromatographic analysis, leading to cleaner extracts and more accurate quantification. mdpi.comresearchgate.net The development of methods using commercially available SPE cartridges offers a more efficient, repeatable, and potentially automatable alternative to traditional, self-prepared ion-exchange columns. mdpi.comnih.gov
Table 2: Example of a Solid Phase Extraction (SPE) Protocol for this compound Purification
| Step | Reagent/Solvent | Purpose | Reference |
| Sorbent | Oasis WAX (Weak Anion Exchange) | Binds anionic glucosinolates | nih.gov |
| Conditioning | Methanol, followed by 2% Formic Acid | Prepares the sorbent for sample loading | nih.gov |
| Sample Loading | Crude plant extract supernatant | Applies the sample to the column | nih.gov |
| Washing | 2% Formic Acid, followed by Methanol | Removes interfering compounds | nih.gov |
| Elution | 50% Methanol containing 5% Ammonia | Releases the purified glucosinolates | nih.gov |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatography is the cornerstone for separating and quantifying this compound and its breakdown products from purified extracts. The choice of technique depends on whether the target is the intact glucosinolate or its volatile hydrolysis products.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of intact glucosinolates. nih.gov Separation is most often achieved using reversed-phase C18 columns with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier. mdpi.comsigmaaldrich.com
The most common method for detection is Ultraviolet (UV) or Photodiode Array (DAD) detection at a wavelength of 229 nm. nih.govmdpi.comsigmaaldrich.com DAD offers the advantage of acquiring full UV spectra, which aids in peak identification. researchgate.net For compounds that lack a strong UV chromophore, an Evaporative Light-Scattering Detector (ELSD) can be used. mdpi.comjascoinc.com ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, providing a response proportional to the mass of the analyte. mdpi.comjascoinc.com This can offer higher sensitivity for certain compounds compared to UV detection. mdpi.com
Table 3: Typical HPLC Parameters for Glucosinolate Analysis
| Parameter | Description | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | nih.gov |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | sigmaaldrich.com |
| Detector | UV/DAD at 229 nm | nih.govsigmaaldrich.com |
| Column Temp. | 40 °C | nih.gov |
| Flow Rate | ~0.75 - 1.0 mL/min | nih.govnih.gov |
Intact glucosinolates like this compound are non-volatile and cannot be directly analyzed by Gas Chromatography (GC). nih.gov However, GC coupled with Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying their volatile hydrolysis products, primarily isothiocyanates. nih.govtandfonline.comnih.gov For this compound, the main hydrolysis product is 2-phenylethyl isothiocyanate. nih.gov
The analytical process involves the enzymatic hydrolysis of glucosinolates in the sample, typically by adding myrosinase, to release the volatile compounds. nih.gov These volatiles are then extracted from the aqueous mixture using an organic solvent like dichloromethane. nih.gov The concentrated organic extract is injected into the GC-MS system. nih.gov The GC separates the various volatile components, and the MS detector provides mass spectra that allow for definitive identification and quantification. nih.govmdpi.com Care must be taken during the analysis as some isothiocyanates can be thermally unstable. mdpi.com
Table 4: GC-MS Analysis of this compound Hydrolysis Product
| Analyte | 2-Phenylethyl isothiocyanate |
| Pre-analysis Step | Enzymatic hydrolysis with myrosinase |
| Extraction | Dichloromethane |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds followed by mass-based detection |
| Reference | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for glucosinolate analysis. mdpi.comresearchgate.net By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. mdpi.comresearchgate.netfrontiersin.org This allows for higher sample throughput, which is particularly valuable in studies involving a large number of samples, such as in genetic screening or metabolic profiling. mdpi.comcaas.cn
UHPLC is almost always coupled with mass spectrometry, particularly tandem mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (HRMS) like time-of-flight (TOF-MS). mdpi.commdpi.comfrontiersin.orgcaas.cn This combination provides high selectivity and sensitivity for the accurate quantification and identification of intact glucosinolates, including this compound, in complex matrices. mdpi.comfrontiersin.org For instance, UHPLC-Triple-TOF-MS has been successfully used to characterize glucosinolate profiles in numerous broccoli genotypes, and UHPLC-QqQ-MS/MS has been applied for the accurate quantification of glucosinolates in radish. frontiersin.orgcaas.cn
Table 5: Example of UHPLC-MS/MS System Parameters for this compound Analysis
| Parameter | Description | Reference |
| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | mdpi.commdpi.com |
| Column | UPLC® BEH C18 (e.g., 100 × 2.1 mm, 1.7 μm) | mdpi.commdpi.com |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Methanol (B) | mdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | mdpi.commdpi.com |
| Detector | Triple Quadrupole (TQ) or Time-of-Flight (TOF) Mass Spectrometer | mdpi.comcaas.cn |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for glucosinolates | mdpi.com |
Biological Activities and Mechanistic Studies of Gluconasturtiin and Its Derivatives Non Clinical Focus
Antioxidant and Radical Scavenging Properties of Phenethyl Isothiocyanate (PEITC) derived from Gluconasturtiin (B1219410) (In Vitro/Cellular)
Phenethyl isothiocyanate (PEITC), a hydrolysis product of this compound, exhibits notable antioxidant and radical scavenging properties in preclinical studies. mdpi.commdpi.com Its mechanisms of action are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. mdpi.commdpi.com
One of the principal mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. mdpi.comresearchgate.net By interacting with cysteine residues on Keap1, PEITC promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes. This leads to the increased expression of enzymes such as glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). researchgate.netresearchgate.net
Furthermore, PEITC can modulate the cellular glutathione (GSH) pool. While some studies show that PEITC can deplete GSH, leading to an initial pro-oxidant state that triggers a subsequent antioxidant response, others suggest it can enhance GSH recycling by influencing enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx). mdpi.comresearchgate.net This dual role suggests that PEITC's effects are concentration- and cell-type-dependent. mdpi.comscielo.org.co
Table 1: In Vitro and Cellular Studies on the Antioxidant Mechanisms of PEITC
| Study Type | Model System | Key Findings | Reference(s) |
| Cellular | Human melanoma cells (A375, COLO-679), keratinocytes (HaCaT) | Modulated activity of antioxidant enzymes (SOD, CAT, GR, GPx, GST); induced lipid and protein oxidation. | mdpi.com |
| Cellular | Human colon cancer cells (HCT116) | Increased ROS production; intensified DNA damage in the presence of certain antioxidants like ascorbic acid. | oup.com |
| Cellular | Human leukemia cells | Depleted cellular glutathione, leading to increased ROS and cell death. | ashpublications.org |
| Cellular | Human hepatoma cells (HepG2) | Increased superoxide (B77818) generation; apoptosis induction appeared independent of direct radical scavenging. | researchgate.net |
PEITC actively modulates cellular pathways to counteract oxidative stress. The activation of the Nrf2 pathway is a central component of this modulation, leading to a coordinated upregulation of a suite of protective enzymes that can neutralize ROS and electrophilic compounds. mdpi.comresearchgate.net
In various cell models, PEITC has been shown to increase the activity of key antioxidant enzymes. For instance, in human melanoma cells, PEITC treatment led to an increase in GST activity while decreasing cellular GSH levels. mdpi.com It also influenced the activities of superoxide dismutase (SOD) and catalase (CAT), enzymes critical for the detoxification of superoxide radicals and hydrogen peroxide, respectively. mdpi.com
However, the interaction of PEITC with cellular redox systems is complex. At higher concentrations, PEITC can act as a pro-oxidant, inducing ROS production and causing oxidative damage to lipids and proteins, which can lead to apoptosis in cancer cells. mdpi.commdpi.com This pro-oxidant activity is often linked to its ability to conjugate with and deplete intracellular GSH. mdpi.comresearchgate.net Therefore, PEITC can be considered a double-edged sword, capable of both bolstering antioxidant defenses at lower concentrations and inducing oxidative stress at higher concentrations. mdpi.com
Anti-inflammatory Activities of this compound Hydrolysis Products (In Vitro/Cellular/Animal Models for Mechanism)
The hydrolysis products of this compound, most notably PEITC, have demonstrated significant anti-inflammatory properties in a variety of preclinical models. mdpi.comcaringsunshine.com These effects are mediated through the inhibition of key inflammatory molecules and the modulation of critical signaling pathways that regulate the inflammatory response. mdpi.comfrontiersin.org
PEITC has been shown to effectively suppress the production of several pro-inflammatory mediators. caringsunshine.com In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, PEITC treatment resulted in a significant reduction in the expression and/or secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). caringsunshine.comnih.gov
Table 2: Studies on PEITC's Inhibition of Pro-inflammatory Mediators
| Model System | Mediator(s) Inhibited | Key Findings | Reference(s) |
| LPS-activated RAW 264.7 macrophages | NO, TNF-α, IL-10 | PEITC suppressed the production of NO, TNF-α, and IL-10. | nih.gov |
| LPS-activated macrophages from Nrf2+/+ and Nrf2-/- mice | COX-2, iNOS, IL-6, TNF-α | PEITC inhibited pro-inflammatory markers in wild-type but not Nrf2 knockout macrophages. | researchgate.net |
| LPS-activated rat astrocyte culture | Not specified | PEITC demonstrated anti-inflammatory effects. | researchgate.net |
| Human glioblastoma cells | Pro-inflammatory cytokines | PEITC suppressed the production of pro-inflammatory cytokines. | nih.gov |
A primary mechanism by which PEITC exerts its anti-inflammatory effects is through the modulation of key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netfrontiersin.org
The NF-κB pathway is a critical regulator of inflammation, and its inhibition by PEITC has been widely reported. researchgate.netcaringsunshine.com PEITC can prevent the activation of NF-κB by inhibiting the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov This, in turn, reduces the transcription of NF-κB target genes, which include many pro-inflammatory cytokines and enzymes. researchgate.netfrontiersin.org
PEITC also influences the MAPK signaling cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. researchgate.netiiarjournals.org These pathways are involved in the production of inflammatory mediators. iiarjournals.org Studies have shown that PEITC can inhibit the phosphorylation and activation of various components of the MAPK pathways in different cell types, contributing to its anti-inflammatory activity. iiarjournals.orgiiarjournals.org For instance, in human gastric cancer cells, PEITC was found to inhibit the phosphorylation of ERK1/2 and JNK. iiarjournals.orgiiarjournals.org
The anti-inflammatory actions of PEITC are also linked to its ability to activate the Nrf2 pathway. researchgate.netmdpi.com Nrf2 activation not only upregulates antioxidant enzymes but can also suppress inflammatory responses, in part by inhibiting the NF-κB pathway. researchgate.net
Chemopreventive Mechanisms of Phenethyl Isothiocyanate (PEITC) from this compound (In Vitro/Cellular/Animal Models for Mechanism)
PEITC, derived from this compound, is one of the most extensively studied isothiocyanates for its cancer chemopreventive properties. caringsunshine.comxiahepublishing.com Its mechanisms of action are diverse, targeting multiple stages of carcinogenesis, from blocking the activation of carcinogens to inducing cell death in established cancer cells. caringsunshine.comtandfonline.com
Key mechanisms underlying PEITC's chemopreventive effects include:
Modulation of Carcinogen Metabolism: PEITC can inhibit phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms. tandfonline.comoup.com Concurrently, it induces phase II detoxification enzymes (e.g., GSTs, NQO1) that facilitate the excretion of carcinogens. tandfonline.comspandidos-publications.com
Induction of Apoptosis: PEITC is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. mdpi.commamo.cz This is achieved through multiple mechanisms, including the generation of ROS, disruption of mitochondrial function, activation of caspases, and regulation of the Bcl-2 family of proteins. scielo.org.copeerj.com
Cell Cycle Arrest: PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase. researchgate.netpeerj.com This is associated with alterations in the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). spandidos-publications.compeerj.com
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. PEITC has been shown to inhibit angiogenesis in vitro and ex vivo by decreasing the survival and migration of endothelial cells and suppressing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). aacrjournals.org
Modulation of Signaling Pathways: PEITC influences critical signaling pathways involved in cancer cell proliferation, survival, and invasion, such as the PI3K/Akt, MAPK, and NF-κB pathways. caringsunshine.compeerj.com
Epigenetic Regulation: Emerging evidence suggests that PEITC can exert its chemopreventive effects through epigenetic mechanisms. spandidos-publications.com It has been shown to inhibit histone deacetylases (HDACs) and reverse the hypermethylation of tumor suppressor genes, leading to their re-expression. spandidos-publications.com
Table 3: Chemopreventive Mechanisms of PEITC in Preclinical Models
| Mechanism | Model System | Key Findings | Reference(s) |
| Modulation of Carcinogen Metabolism | Animal models | Inhibited cytochrome P450-mediated bioactivation of nitrosamines; induced detoxification enzymes. | tandfonline.com |
| Induction of Apoptosis | Human cancer cell lines (prostate, breast, lung) | Induced apoptosis through various mechanisms including ROS generation and caspase activation. | caringsunshine.commamo.czpeerj.com |
| Cell Cycle Arrest | Human hepatocellular carcinoma cells (Huh7.5.1) | Induced S-phase arrest. | peerj.com |
| Human oral cancer cells | Induced G1/S cell cycle arrest. | rsc.org | |
| Inhibition of Angiogenesis | Human umbilical vein endothelial cells (HUVEC), PC-3 prostate cancer cells | Inhibited tube formation and migration; suppressed VEGF secretion. | aacrjournals.org |
| Modulation of Signaling Pathways | Human gastric cancer cells (AGS) | Suppressed MAPK and NF-κB signaling pathways to inhibit invasion. | iiarjournals.orgiiarjournals.org |
| Epigenetic Regulation | Human prostate cancer cells | Inhibited histone deacetylases and reversed CpG island hypermethylation of the GSTP1 gene. | spandidos-publications.com |
Phase I and Phase II Enzyme Modulation (e.g., Cytochrome P450, GST)
This compound's hydrolysis product, phenethyl isothiocyanate (PEITC), plays a significant role in modulating xenobiotic-metabolizing enzymes, which are crucial in the detoxification of carcinogens. This modulation involves the inhibition of Phase I enzymes and the induction of Phase II enzymes. scielo.org.co
Phase I Enzyme Inhibition: Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. scielo.org.cofrontiersin.org PEITC has been shown to inhibit the activity of several CYP enzymes, thereby blocking the activation of carcinogens. scielo.org.cofrontiersin.org For instance, PEITC can inhibit CYP2A6 and CYP2A13, which are involved in the metabolism of tobacco-specific nitrosamines. mdpi.com It also demonstrates inhibitory effects on other CYP isoforms like CYP1A1. waocp.org Studies have shown that PEITC can inhibit the metabolic activation of carcinogens by cytochrome P450, which is a key part of its chemopreventive effects. scielo.org.co
Phase II Enzyme Induction: In contrast to its effect on Phase I enzymes, PEITC induces Phase II detoxification enzymes. scielo.org.cofrontiersin.org These enzymes, such as glutathione S-transferases (GST) and UDP-glucuronosyltransferases (UGT), conjugate carcinogens and their metabolites with endogenous ligands, facilitating their excretion from the body. waocp.orgxiahepublishing.com The induction of these enzymes enhances the detoxification of harmful compounds. waocp.org The induction of Phase II enzymes by PEITC is largely mediated by the transcription factor Nrf2, which binds to the antioxidant response element (ARE) in the promoter region of genes encoding these enzymes. scielo.org.cofrontiersin.org For example, PEITC has been observed to increase the expression of UGT1A6. mdpi.com
The dual action of inhibiting Phase I enzymes and inducing Phase II enzymes creates a favorable balance, reducing the bioactivation of carcinogens while promoting their detoxification. scielo.org.co
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
This compound and its isothiocyanate derivative, PEITC, have demonstrated significant anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. nih.govspandidos-publications.com
Apoptosis Induction: PEITC and its precursor, this compound, trigger apoptosis through multiple cellular pathways. A primary mechanism involves the mitochondria, where these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, PEITC has been shown to increase the levels of the pro-apoptotic protein Bak while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL in pancreatic cancer cells. mdpi.com This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. scielo.org.co Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3/7 (executioner caspases) has been observed in human hepatocarcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells treated with this compound-isothiocyanate (GNST-ITC). nih.govnih.gov
Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and membrane blebbing, have been observed in cancer cells following treatment with GNST-ITC. nih.govnih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, this compound and PEITC can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. nih.govspandidos-publications.comnih.gov This prevents the cells from dividing and progressing through the cell cycle.
In human hepatocarcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, GNST-ITC induced a time-dependent G2/M phase arrest. nih.govnih.govresearchgate.net Similarly, PEITC has been shown to cause G2/M arrest in human laryngeal carcinoma Hep-2 cells and renal carcinoma cells. spandidos-publications.comutexas.edu In some cancer cell lines, such as HT-29 colon cancer cells, PEITC has been found to induce a G1 phase arrest. nih.gov
The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For example, PEITC can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. spandidos-publications.com In prostate cancer cells, PEITC-induced G2 arrest is associated with the phosphorylation of p38 and MK2. utexas.edu Furthermore, PEITC treatment can lead to alterations in the expression of cyclins and CDKs, such as cyclin B, CDK4, and CDK6, in laryngeal cancer cells. spandidos-publications.com
Table 1: Effects of this compound-Isothiocyanate (GNST-ITC) and Phenethyl Isothiocyanate (PEITC) on Cancer Cell Lines
| Compound | Cell Line | Effect | Key Molecular Targets |
|---|---|---|---|
| GNST-ITC | HepG2 (Hepatocarcinoma) | Apoptosis, G2/M Arrest | Caspase-3/7, Caspase-9 |
| GNST-ITC | MCF-7 (Breast Adenocarcinoma) | Apoptosis, G2/M Arrest | Caspase-3/7, Caspase-9 |
| PEITC | Pancreatic Cancer Cells | Apoptosis | Bak, Bcl-2, Bcl-xL |
| PEITC | Jurkat T-leukemia Cells | Apoptosis | Bax, p53 |
| PEITC | Renal Carcinoma Cells | Apoptosis, G2/M Arrest | Fas, DR5, Caspase-8, Caspase-9 |
| PEITC | Hep-2 (Laryngeal Carcinoma) | Apoptosis, G2/M Arrest, Reduced Invasion | PI3K, Akt, ERK, NF-κB, Bcl-2, Bax, Cyclin B |
| PEITC | HT-29 (Colon Cancer) | G1 Arrest | p38 MAPK |
| PEITC | Prostate Cancer Cells | G1 Arrest | p21, p27 |
Anti-angiogenic and Anti-metastatic Properties in Model Systems
Phenethyl isothiocyanate (PEITC), the hydrolysis product of this compound, has demonstrated significant potential in inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) in various model systems. mdpi.comjcpjournal.org
Anti-angiogenic Properties: Angiogenesis is a critical process for tumor growth and survival, as it supplies the necessary nutrients and oxygen. PEITC has been shown to inhibit key steps in the angiogenic process. It can suppress the signaling pathways that promote the formation of new blood vessels, such as the PI3K/AKT and ERK/MAPK pathways. mdpi.com In breast cancer models, PEITC has been found to inhibit VEGF/FAK/MMP-9 signaling, which is crucial for angiogenesis. jcpjournal.org
Anti-metastatic Properties: Metastasis is a complex cascade of events that includes cell invasion, migration, and colonization of distant sites. PEITC has been shown to interfere with several of these steps.
Inhibition of Cell Invasion and Migration: PEITC can reduce the invasive and migratory capabilities of cancer cells. spandidos-publications.com This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.comspandidos-publications.com PEITC has also been shown to decrease the expression of cell adhesion molecules like CD44 and ICAM-1, which are involved in cell-cell and cell-matrix interactions during metastasis. spandidos-publications.com
Modulation of Signaling Pathways: The anti-metastatic effects of PEITC are linked to its ability to modulate various signaling pathways. In cervical cancer cells, PEITC has been observed to inhibit the TGF-β/Smad2 pathway, which plays a role in promoting metastasis. spandidos-publications.com In colon cancer, it has been shown to decrease the phosphorylation of JAK2 and STAT3, which can reduce M2 macrophage polarization and subsequent metastasis. jcpjournal.org
In Vivo Evidence: Studies in animal models have provided further evidence for the anti-metastatic potential of PEITC. For instance, oral administration of PEITC has been shown to suppress the metastasis of breast cancer cells to other organs. jcpjournal.org
Table 2: Anti-angiogenic and Anti-metastatic Mechanisms of PEITC
| Cancer Model | Mechanism | Key Molecular Targets |
|---|---|---|
| Breast Cancer | Anti-angiogenic, Anti-metastatic | VEGF/FAK/MMP-9 signaling, Depletion of T regulatory lymphocytes and myeloid-derived suppressor cells |
| Colon Cancer | Anti-metastatic | Decreased phosphorylation of JAK2 and STAT3, Reduced M2 macrophage polarization |
| Cervical Cancer | Anti-metastatic | Inhibition of TGF-β/Smad2 pathway, Downregulation of MMP-2, MMP-9, CD44, ICAM-1 |
| Lung Cancer | Anti-metastatic | Inhibition of JAK2/STAT3 pathway (when autophagy is inhibited) |
Antimicrobial and Antifungal Properties of this compound Hydrolysis Products (In Vitro)
The hydrolysis of this compound yields phenethyl isothiocyanate (PEITC), a compound that exhibits significant antimicrobial and antifungal properties in in-vitro studies. mdpi.comtandfonline.com
Antibacterial Activity: PEITC has demonstrated a broad spectrum of activity against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. worldscientific.com Its effectiveness, however, can vary depending on the bacterial species. Studies have shown that PEITC has a higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative bacteria. worldscientific.com
For example, PEITC has been shown to inhibit the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1 mmol/L. mdpi.com It also effectively inhibited Clostridium difficile and Clostridium perfringens. mdpi.com Interestingly, PEITC did not appear to affect the growth of beneficial commensal bacteria such as Bifidobacterium and Lactobacillus species. mdpi.com In addition to inhibiting bacterial growth, PEITC can also disrupt biofilm formation, a key virulence factor for many pathogenic bacteria. It has been shown to significantly reduce biofilm development in Pseudomonas aeruginosa and destroy mature biofilms of S. aureus. mdpi.commdpi.com
Antifungal Activity: PEITC also possesses potent antifungal properties against a range of fungal pathogens. nih.govnih.gov It has been shown to significantly inhibit the spore germination and mycelial growth of Alternaria alternata, a fungus that causes black spot rot in fruits. nih.govnih.gov The minimum inhibitory concentration (MIC) of PEITC against A. alternata was found to be 1.22 mM. nih.govnih.govmedchemexpress.com
The antifungal activity of PEITC is dose-dependent, with higher concentrations leading to greater inhibition of fungal growth. nih.gov It has also shown efficacy against other fungi, including Gibberella zeae, Cytospora sp., and Phytophthora capsisi. tandfonline.com
Mechanisms of Action against Bacterial and Fungal Pathogens
The antimicrobial and antifungal effects of phenethyl isothiocyanate (PEITC), the hydrolysis product of this compound, are attributed to several mechanisms of action that disrupt essential cellular processes in pathogenic microorganisms. mdpi.comnih.gov
Disruption of Cell Membrane Integrity: A primary mechanism by which PEITC exerts its antimicrobial and antifungal effects is by damaging the cell membrane. mdpi.comnih.gov This disruption compromises the selective permeability of the membrane, leading to the leakage of intracellular components and ultimately cell death.
In bacteria such as Staphylococcus aureus, PEITC has been shown to disrupt cell membrane integrity in a dose-dependent manner. mdpi.commdpi.com This damage can lead to a decrease in total ATP production and an increase in intracellular reactive oxygen species (ROS). mdpi.com Similarly, in the fungus Alternaria alternata, PEITC has been demonstrated to break cell membrane permeability, as evidenced by electrolyte leakage and increased uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.govnih.gov
Inhibition of Mycotoxin Production: In addition to its direct effects on fungal growth, PEITC can also inhibit the production of mycotoxins, which are toxic secondary metabolites produced by certain fungi. In Alternaria alternata, PEITC treatment has been shown to significantly decrease the production of several mycotoxins, including alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), altenuene (B161505) (ALT), and tentoxin (B1683006) (TEN). nih.govnih.gov This reduction in toxin content further contributes to the protective effects of PEITC against fungal contamination.
Other Potential Mechanisms: While membrane damage is a key mechanism, other factors likely contribute to the antimicrobial and antifungal activity of PEITC. For aromatic isothiocyanates like PEITC, their ability to cross the bacterial membrane structure is thought to enhance their antimicrobial activity compared to aliphatic isothiocyanates. mdpi.com At the genetic level, PEITC has been shown to downregulate genes in S. aureus that are involved in adhesion and biofilm formation, such as agrB, agrD, isdA, ebh, luxS, fnbA, and icaR. mdpi.com
Role in Plant Defense Mechanisms and Herbivore/Pathogen Deterrence
This compound is a key secondary metabolite in plants, particularly in the Brassicaceae family, where it plays a crucial role in defense against herbivores and pathogens. wikipedia.orgresearchgate.net This defense mechanism is often referred to as the "mustard oil bomb". wikipedia.org
When plant tissues are damaged, for instance by an insect herbivore, the enzyme myrosinase comes into contact with this compound. wikipedia.org Myrosinase hydrolyzes this compound, removing the glucose group and forming an unstable intermediate that spontaneously rearranges to produce phenethyl isothiocyanate (PEITC). wikipedia.org PEITC is a reactive and toxic compound that acts as a deterrent or poison to many insect predators. researchgate.netannualreviews.org
The effectiveness of this compound and its breakdown products as a defense mechanism can vary depending on the herbivore. For generalist herbivores, which feed on a wide variety of plants, high concentrations of glucosinolates like this compound often act as a feeding deterrent. researchgate.net For example, plants with higher levels of this compound were found to be more toxic and deterrent to the generalist moth Mamestra brassicae. annualreviews.orgnih.gov
However, the response of specialist herbivores, which are adapted to feed on specific host plants, can be more complex. Some specialist insects have evolved mechanisms to detoxify glucosinolates, and in some cases, they may even use these compounds as feeding stimulants or cues for host plant recognition. nih.govresearchgate.net For the specialist butterfly Pieris rapae, this compound has been identified as a feeding stimulant at certain concentrations. nih.gov
Inducible and Constitutive Defense Responses
This compound, an aromatic glucosinolate, is an integral component of both the constitutive and inducible defense systems of plants, particularly those in the Brassicaceae family. nrel.gov Constitutive defenses are baseline levels of defense compounds that are always present in the plant, providing a first line of defense against herbivores and pathogens. csic.es In contrast, inducible defenses are activated or enhanced upon attack, allowing the plant to mount a more robust and specific response. csic.es
The induction of this compound biosynthesis is largely regulated by the jasmonic acid (JA) signaling pathway, a key hormonal pathway involved in mediating plant defenses against chewing herbivores and necrotrophic pathogens. mdpi.com When a plant is wounded by an herbivore, a cascade of signals is initiated, leading to the synthesis and accumulation of jasmonates. mdpi.com This "jasmonate burst" then upregulates the expression of genes involved in the biosynthesis of defense compounds, including this compound. researchgate.net Studies have shown that the application of methyl jasmonate (MeJA) can significantly increase the content of this compound in various Brassica species. researchgate.netmdpi.com
Mechanistically, the JA signaling pathway involves different branches that can be prioritized depending on the nature of the threat. For instance, herbivory primarily induces the MYC2-branch, while colonization by beneficial rhizobacteria may prioritize the ORA59-branch, which is regulated by both JA and ethylene. nih.gov This differential regulation allows the plant to fine-tune its defense response. There is also evidence of a trade-off between constitutive and inducible defenses, suggesting that plants may allocate resources to one strategy at the expense of the other to optimize defense under varying environmental pressures. researchgate.net
Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, which is physically separated from this compound in intact plant cells. mdpi.com This hydrolysis releases phenethyl isothiocyanate (PEITC), a highly reactive and toxic compound that is a key player in the plant's defense. whiterose.ac.uk The rapid release of this "mustard oil bomb" acts as a potent deterrent and toxin to a wide range of attackers. nrel.gov
Interactions with Plant Pests and Pathogens
This compound and its primary hydrolysis product, phenethyl isothiocyanate (PEITC), exhibit a broad spectrum of activity against various plant pests and pathogens. The effectiveness of this defense system often depends on whether the attacker is a generalist or a specialist.
Interactions with Plant Pests:
Research has demonstrated that this compound can negatively impact generalist herbivores. For example, studies on the cabbage looper (Trichoplusia ni), a generalist herbivore, have shown that increased concentrations of this compound in Chinese cabbage leaves following larval feeding can deter further herbivory. nih.gov High concentrations of this compound have also been reported to repel cabbage looper adults from laying eggs. cabidigitallibrary.org Similarly, the feeding of cabbage flea beetles (Phyllotreta spp.) on oil seed rape was negatively correlated with the content of this compound. preprints.org
The interaction with specialist herbivores, which have co-evolved with their host plants and may have mechanisms to tolerate or even utilize these defense compounds, can be more complex. For instance, in one study, this compound acted as a feeding stimulant for the specialist herbivore Pieris rapae at ambient CO2 levels. mdpi.com
The toxic effects are primarily attributed to PEITC, which is released upon tissue damage. whiterose.ac.uk PEITC can act as a feeding deterrent and is toxic to many insects. nih.gov The compound is known to interfere with various physiological processes in insects.
Effects of this compound and its Derivatives on Plant Pests
| Pest | Plant | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Cabbage Looper (Trichoplusia ni) | Chinese Cabbage | This compound | Increased concentration following feeding; deterrent to oviposition. | nih.govcabidigitallibrary.org |
| Cabbage Flea Beetle (Phyllotreta spp.) | Oil Seed Rape | This compound | Negative correlation between this compound content and feeding. | preprints.org |
| Pieris rapae | Brassica oleracea | This compound | Feeding stimulant at ambient CO2 levels. | mdpi.com |
Interactions with Plant Pathogens:
This compound and its derivatives have demonstrated significant antimicrobial activity against a range of plant pathogens. In vitro studies have highlighted the inhibitory effects of this compound and PEITC on the growth of various pathogenic bacteria and fungi.
This compound itself has been shown to be a potent inhibitor of several bacterial and fungal pathogens. csic.es For example, it was found to be highly effective against Pseudomonas syringae pv. maculicola. asm.orgmdpi.com Its hydrolysis product, PEITC, also exhibits strong antifungal properties. It has been shown to suppress the microsclerotia of Verticillium dahliae and inhibit the growth of fungi like Alternaria alternata. nih.gov The mechanism of action of PEITC against fungi involves compromising membrane integrity.
The broad-spectrum biocidal activity of PEITC makes it a crucial component of the plant's defense against microbial invasion. nih.gov
Inhibitory Effects of this compound and its Derivatives on Plant Pathogens
| Pathogen | Compound | Inhibitory Effect (Concentration/Measurement) | Reference |
|---|---|---|---|
| Pseudomonas syringae pv. maculicola 147 | This compound | Inhibition zone of 11.23 mm | asm.orgmdpi.com |
| Xanthomonas campestris races | This compound | Strong inhibitory effects | csic.es |
| Alternaria alternata | Phenethyl isothiocyanate (PEITC) | Minimum Inhibitory Concentration (MIC) of 1.22 mM | |
| Verticillium dahliae | Phenethyl isothiocyanate (PEITC) | Suppresses microsclerotia | nih.gov |
Advanced Research Perspectives and Future Directions in Gluconasturtiin Studies
Integration of Multi-Omics Data in Gluconasturtiin (B1219410) Research
A holistic understanding of this compound requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-pronged approach allows researchers to connect the genetic blueprint of a plant to its chemical output.
Genomics provides the foundational information about the genes involved in the this compound biosynthetic pathway. By sequencing the genomes of plants like watercress (Nasturtium officinale), a rich source of this compound, scientists can identify the specific genes responsible for its production. nih.gov
Transcriptomics , the study of gene expression, reveals which genes are active in different tissues and under various conditions. For instance, transcriptome analysis in Chinese kale has shown that many genes involved in glucosinolate biosynthesis are highly expressed in the roots, petioles, and older leaves. frontiersin.org This information helps pinpoint the primary sites of this compound synthesis. In watercress, transcriptomic data has identified numerous putative genes for glucosinolate transcription factors and biosynthetic pathways. nih.gov
Proteomics focuses on the proteins that carry out the functions encoded by the genes. Quantitative proteomics can reveal how environmental factors, such as the nitrogen source, affect the abundance of key enzymes like myrosinase, which is responsible for breaking down this compound. nih.gov Investigating the membrane proteome of Arabidopsis mutants with altered glucosinolate metabolism has helped to identify new proteins and networks involved in this process. frontiersin.org
Metabolomics provides a snapshot of the small molecules, including this compound and its precursors, within a plant at a given time. creative-proteomics.com Metabolomic studies have been instrumental in mapping the metabolic pathways of glucosinolates in different Brassicaceae species, revealing, for example, that the pathway leading to this compound is particularly active in watercress. nih.govresearchgate.net
By integrating these datasets, researchers can build comprehensive models of how this compound is produced, regulated, and utilized by the plant. This integrated approach is crucial for understanding the complex interplay between genes, proteins, and metabolites that govern the accumulation of this important compound. researchgate.net
Systems Biology Approaches to Understand this compound Pathways
Systems biology aims to understand the complex interactions within biological systems as a whole. In the context of this compound, this involves creating mathematical and computational models to simulate and predict the behavior of its metabolic network. osti.gov
These models can incorporate data from multi-omics studies to create a dynamic picture of the this compound pathway. For example, kinetic modeling has been used to understand the metabolism of aliphatic glucosinolates in Arabidopsis thaliana. nih.gov By applying flux balance analysis to metabolic models, researchers can estimate the metabolic cost of producing glucosinolates, finding it can increase photosynthetic demands by at least 15%. nih.gov
Such models can help to:
Identify key regulatory points in the pathway.
Predict how changes in gene expression will affect this compound levels.
Simulate the effects of environmental stressors on the pathway. longdom.org
Design strategies for metabolic engineering to enhance this compound production in crops.
Ultimately, systems biology provides a powerful framework for moving beyond a reductionist view of individual components to a more holistic understanding of the entire this compound system.
Structure-Activity Relationship Studies of this compound Derivatives for Targeted Bioactivity
Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase into phenethyl isothiocyanate (PEITC). wikipedia.orgresearchgate.net This and other breakdown products are responsible for many of the biological activities attributed to this compound-containing plants. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological effects. oup.com
SAR studies have shown that the isothiocyanate functional group is critical for the bioactivity of these compounds. oup.com Research has also indicated that both high lipophilicity and low reactivity can enhance the inhibitory effects of isothiocyanates. oup.com By systematically modifying the structure of PEITC and other derivatives, researchers can identify the key chemical features responsible for specific activities.
For example, studies have investigated how different isothiocyanates inhibit the growth of human microbial pathogens, revealing that the antimicrobial activity follows a distinct pattern based on their chemical structure. nih.gov Other research has focused on designing novel isothiocyanate derivatives with enhanced anticancer properties. mdpi.com These studies have found that adding certain functional groups, like carboxylates, can significantly improve their ability to kill cancer cells. mdpi.com
Table 1: Examples of Structure-Activity Relationship Findings for Isothiocyanates
| Structural Feature | Observed Bioactivity | Reference |
| Isothiocyanate group | Important for inhibition of tumorigenesis and cytochrome P-450 enzymes. | oup.com |
| High lipophilicity & low reactivity | Associated with greater inhibitory effects. | oup.com |
| Carboxylate functional groups | Can substantially improve the ability to kill cancer cells. | mdpi.com |
These SAR studies provide a roadmap for the rational design of new compounds with targeted and enhanced bioactivities, potentially leading to the development of new therapeutic agents. researchgate.netresearchgate.net
Exploration of this compound Analogs and Synthetic Routes for Enhanced Properties
While this compound is naturally abundant in certain plants, its isolation can be inefficient. wikipedia.org Chemical synthesis offers a more controlled and efficient way to produce this compound and its analogs. irb.hrthieme-connect.comacademie-sciences.fr This allows for the production of larger quantities for research and the creation of novel structures with potentially enhanced properties.
Several synthetic pathways have been developed, often starting from readily available precursors. thieme-connect.com These methods have been refined to improve yields and simplify procedures, making the synthesis of multigram quantities of glucosinolates feasible. thieme-connect.com
The ability to synthesize this compound analogs opens up exciting possibilities for:
Probing enzyme mechanisms: Creating modified versions of this compound can help to elucidate the precise mechanism of enzymes like myrosinase.
Developing more potent bioactive compounds: As informed by SAR studies, chemists can design and synthesize analogs with improved therapeutic or pesticidal properties.
Creating stable isotopes: Synthesizing this compound with isotopic labels (e.g., ¹³C) allows for its use in metabolic studies to trace its fate within an organism. academie-sciences.fr
The ongoing development of synthetic routes will be critical for advancing our understanding of this compound and for harnessing its potential applications.
Ecological Roles and Inter-species Interactions Mediated by this compound
This compound plays a vital role in the chemical defense of plants against herbivores and pathogens. creative-proteomics.comwikipedia.org The "mustard oil bomb" is a classic example of this, where tissue damage brings this compound into contact with myrosinase, releasing toxic PEITC. wikipedia.org
However, the ecological role of this compound is more nuanced than simple toxicity. Research has shown that:
It can act as a feeding stimulant for specialist insects. Some insects that have evolved to feed on cruciferous plants use glucosinolates as cues to identify their host plants. For example, this compound can act as a feeding stimulant for the specialist insect Pieris rapae under certain conditions. nih.gov
Its effects can be highly specific. Small structural differences between glucosinolates can have dramatic effects on different herbivores. For instance, the generalist herbivore Mamestra brassicae thrives on plants containing this compound but cannot survive on plants with the closely related glucobarbarin. annualreviews.org
It can influence multi-trophic interactions. The presence of this compound in a plant can affect not only the herbivores that feed on it but also their predators and parasitoids. annualreviews.org
It may play a role in below-ground interactions. this compound has been shown to confer resistance against soil-dwelling nematodes. annualreviews.org
Its concentration can be induced by herbivory. Studies have shown that feeding by insects like the cabbage looper can lead to a significant increase in this compound levels in the plant, suggesting an active defense response. ashs.org
Future research will continue to explore the complex web of interactions mediated by this compound, including its effects on soil microbes, pollinators, and the broader ecosystem. Understanding these ecological roles is crucial for developing sustainable agricultural practices that leverage the natural defenses of plants.
Q & A
Basic Research Questions
Q. How can Gluconasturtiin be reliably identified and quantified in plant matrices using analytical chemistry?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection (210–229 nm) and validate results using internal standards such as sinigrin. Retention time matching and spiking with authenticated reference standards (e.g., ROTICHROM® HPLC with ≥97% purity) ensure specificity. Quantify via calibration curves (linear range: 0.1–500 µg mL⁻¹) and cross-validate with LC-ESI-MS for accuracy .
Q. What factors influence the stability of this compound during extraction and analysis?
- Methodological Answer : Stability is pH- and temperature-dependent. Avoid enzymatic hydrolysis by heat-inactivating myrosinase (e.g., boiling samples in 70% methanol). Use fresh phenethyl isothiocyanate (PEITC) standards and stabilize hydrolysis products with 20% acetonitrile to mitigate solubility issues. Store extracts at –80°C to prevent degradation .
Q. What are the key structural and nomenclatural distinctions between this compound and other glucosinolates?
- Methodological Answer : this compound (2-phenylethyl glucosinolate) is distinguished by its aromatic side chain and sulfonated oxime moiety. Confirm identity via InChI Key (CKIJIGYDFNXSET-ZANVAWHUSA-M) and SMILES notation (OCC1OC@@HC(O)C@@H[C@@H]1O). Cross-reference with PhytoHub (ID: PHUB000812) for stereochemical validation .
Advanced Research Questions
Q. How should experimental designs account for tissue-specific and developmental variations in this compound content?
- Methodological Answer : Conduct stratified sampling of plant tissues (e.g., inner vs. outer leaves, roots) and normalize data to dry weight. For Brassica species, prioritize inner leaves (consumed tissue) and genotype selection (e.g., Chinese cabbage accessions with high heritability, 62% genetic variance). Include environmental controls (field vs. greenhouse) to isolate G×E interactions .
Q. What statistical approaches resolve contradictions in genotype-environment (G×E) effects on Gluconosturtiin accumulation?
- Methodological Answer : Apply mixed-model ANOVA to partition variance into genetic (62%), G×E (29%), and environmental (8%) components. Use multi-location trials with replicated plots (≥3 replications per genotype) and Tukey’s HSD post hoc tests. For nonlinear responses (e.g., zinc availability), fit quadratic models (y = 0.68 + 0.056Zn – 0.0025Zn²) .
Q. How can researchers optimize hydrolysis conditions to maximize phenethyl isothiocyanate (PEITC) yield from this compound?
- Methodological Answer : Hydrolyze this compound with myrosinase at pH 6.5–7.0 (30°C, 1 hr). Derivatize PEITC with mercaptoacetic acid to enhance sensitivity (10-fold increase). Address poor aqueous solubility by adding 20% MeCN, though this may interfere with enzymatic assays. Validate recovery rates (≥95%) via spiked matrices .
Q. What environmental stressors modulate this compound biosynthesis, and how are these mechanisms studied?
- Methodological Answer : Zinc deficiency induces this compound accumulation in hydroponic Brassica (quadratic response, r² = 0.58). Use ICP-MS to quantify micronutrients and RNA-seq to profile biosynthetic genes (e.g., CYP79F1, SOT18). Compare wild-type and mutant lines (e.g., myb28 knockouts) to dissect regulatory pathways .
Q. How do methodological differences in glucosinolate extraction impact cross-study comparability?
- Methodological Answer : Standardize protocols using methanol-water (70:30 v/v) with 0.1% ascorbic acid to prevent oxidation. Validate against certified reference materials (e.g., NIST SRM 1548a). Report recovery rates (e.g., 82.3–108.6% vs. LC-ESI-MS) and interday RSDs (<5% for sinigrin, <15% for PEITC) .
Q. What strategies validate the purity and authenticity of this compound reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
